molecular formula C24H24N2O5 B3651245 N-{2,5-DIMETHOXY-4-[2-(2-METHOXYPHENYL)ACETAMIDO]PHENYL}BENZAMIDE

N-{2,5-DIMETHOXY-4-[2-(2-METHOXYPHENYL)ACETAMIDO]PHENYL}BENZAMIDE

Cat. No.: B3651245
M. Wt: 420.5 g/mol
InChI Key: HIENVAOJSBEIML-UHFFFAOYSA-N
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Description

N-{2,5-DIMETHOXY-4-[2-(2-METHOXYPHENYL)ACETAMIDO]PHENYL}BENZAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of multiple methoxy groups and an acetamido group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,5-DIMETHOXY-4-[2-(2-METHOXYPHENYL)ACETAMIDO]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

    Preparation of 2,5-dimethoxybenzaldehyde: This can be achieved through the methoxylation of benzaldehyde.

    Formation of 2,5-dimethoxy-4-nitrobenzaldehyde: This step involves the nitration of 2,5-dimethoxybenzaldehyde.

    Reduction to 2,5-dimethoxyaniline: The nitro group is reduced to an amine group.

    Acylation to form 2,5-dimethoxy-4-acetamidobenzene: The amine group is acylated with acetic anhydride.

    Coupling with 2-methoxyphenylacetic acid: This step involves the formation of an amide bond between 2,5-dimethoxy-4-acetamidobenzene and 2-methoxyphenylacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{2,5-DIMETHOXY-4-[2-(2-METHOXYPHENYL)ACETAMIDO]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acetamido group can be reduced to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2,5-DIMETHOXY-4-[2-(2-METHOXYPHENYL)ACETAMIDO]PHENYL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{2,5-DIMETHOXY-4-[2-(2-METHOXYPHENYL)ACETAMIDO]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The methoxy and acetamido groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-methylamphetamine (DOM): A psychoactive compound with similar methoxy groups.

    2,5-Dimethoxy-4-iodoamphetamine (DOI): Another psychoactive compound with similar structural features.

    2,5-Dimethoxyphenethylamine (2C-H): A simpler compound with similar methoxy groups.

Uniqueness

N-{2,5-DIMETHOXY-4-[2-(2-METHOXYPHENYL)ACETAMIDO]PHENYL}BENZAMIDE is unique due to the presence of both methoxy and acetamido groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2,5-dimethoxy-4-[[2-(2-methoxyphenyl)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-29-20-12-8-7-11-17(20)13-23(27)25-18-14-22(31-3)19(15-21(18)30-2)26-24(28)16-9-5-4-6-10-16/h4-12,14-15H,13H2,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIENVAOJSBEIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2OC)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2,5-DIMETHOXY-4-[2-(2-METHOXYPHENYL)ACETAMIDO]PHENYL}BENZAMIDE
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N-{2,5-DIMETHOXY-4-[2-(2-METHOXYPHENYL)ACETAMIDO]PHENYL}BENZAMIDE

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